REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:15][C:9]2=[CH:10][N:11]=[C:12](Br)[CH:13]=[C:8]2[CH:7]=1)=[O:5])[CH3:2].[CH3:16][N:17](C=O)C>[C-]#N.[Zn+2].[C-]#N>[CH3:4][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:13].[CH2:1]([O:3][C:4]([C:6]1[NH:15][C:9]2=[CH:10][N:11]=[C:12]([C:16]#[N:17])[CH:13]=[C:8]2[CH:7]=1)=[O:5])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=2C(=CN=C(C2)Br)N1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
zinc (II) cyanide
|
Quantity
|
0.041 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
tetrakis-triphenylphosphine palladium (0)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling argon through it for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 4.5 h
|
Duration
|
4.5 h
|
Type
|
ADDITION
|
Details
|
Water (30 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Purification via flash column chromatography (SiO2, ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=2C(=CN=C(C2)C#N)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |